N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide
Overview
Description
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide: is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a hydroxymethyl group attached to a pyridine ring, as well as a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-pyridinecarboxaldehyde.
Hydroxymethylation: The aldehyde group is converted to a hydroxymethyl group using a suitable reducing agent such as sodium borohydride.
Amidation: The hydroxymethylated pyridine is then reacted with pivaloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-(5-Fluoro-3-(carboxymethyl)pyridin-2-yl)pivalamide.
Reduction: N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide with reduced pyridine ring.
Substitution: N-(5-Substituted-3-(hydroxymethyl)pyridin-2-yl)pivalamide.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex fluorinated compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its fluorine atom which can enhance metabolic stability and bioavailability.
Biological Probes: Used in the development of biological probes for imaging and diagnostic applications.
Industry:
Materials Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
- N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide enhances its metabolic stability compared to non-fluorinated analogs.
- Hydroxymethyl Group: The hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
- Pivalamide Group: The pivalamide group contributes to the compound’s lipophilicity and can influence its pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-fluoro-3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFIQNTMZIFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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